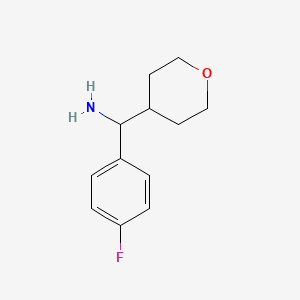

(4-Fluorophenyl)(oxan-4-yl)methanamine

Description

BenchChem offers high-quality (4-Fluorophenyl)(oxan-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)(oxan-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(oxan-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBABRLRUVRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lifecycle Management:intellectual Property Strategy Should Not End with the Initial Filing. Throughout the Drug S Lifecycle, Opportunities May Arise to Patent New Discoveries, Such As:

New polymorphic forms of the drug substance.

New therapeutic indications (repurposing).

Combination therapies with other drugs.

By building a "patent thicket" of multiple, overlapping patents, a company can create a formidable barrier to entry for competitors and protect its innovative product for the full duration allowed by law. google.com This comprehensive approach is critical for translating a novel chemical entity like (4-Fluorophenyl)(oxan-4-yl)methanamine into a successful therapeutic.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

For (4-Fluorophenyl)(oxan-4-yl)methanamine, molecular docking simulations would be employed to screen its binding affinity against a library of known protein targets associated with various diseases. The process involves preparing the 3D structure of the ligand and the target proteins, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. Each pose is evaluated using a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the primary amine group on the methanamine moiety is a potential hydrogen bond donor, while the fluorophenyl group can engage in hydrophobic and π-π stacking interactions. The oxane ring may also form hydrophobic contacts within the binding pocket. The results from such a study can pinpoint high-probability targets for (4-Fluorophenyl)(oxan-4-yl)methanamine, providing a mechanistic hypothesis for its biological activity.

Table 1: Illustrative Molecular Docking Results for (4-Fluorophenyl)(oxan-4-yl)methanamine Against Hypothetical Protein Targets This table is for illustrative purposes to demonstrate typical data from a docking study.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions Observed |

|---|---|---|---|

| Target A (e.g., Kinase) | -8.5 | ASP145, LEU83, PHE146 | Hydrogen Bond, Hydrophobic |

| Target B (e.g., GPCR) | -7.9 | TYR115, TRP286, ILE198 | π-π Stacking, Hydrophobic |

| Target C (e.g., Ion Channel) | -9.2 | SER312, VAL255, GLU310 | Hydrogen Bond, Electrostatic |

| Target D (e.g., Enzyme) | -6.8 | ALA99, PRO150, MET152 | Hydrophobic, van der Waals |

Molecular Dynamics (MD) Simulations to Explore Ligand-Receptor Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer insights into the stability of this pose, the flexibility of the protein and ligand, and the role of solvent molecules.

An MD simulation of the (4-Fluorophenyl)(oxan-4-yl)methanamine-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between atoms and their subsequent movements over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, the persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance in ligand binding. nih.govnih.gov

De Novo Drug Design Strategies Based on the (4-Fluorophenyl)(oxan-4-yl)methanamine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment within a known active site. The (4-Fluorophenyl)(oxan-4-yl)methanamine structure can serve as an excellent starting scaffold for such strategies.

The goal is to design new analogues with potentially improved affinity, selectivity, or pharmacokinetic properties. This can be achieved through several approaches:

Fragment Growing: Starting with the core scaffold docked in a target's binding site, new functional groups or fragments are computationally added piece by piece to explore unoccupied pockets and form new favorable interactions.

Scaffold Hopping: This involves replacing the central oxane ring or another part of the core structure with a different chemical moiety that preserves the essential 3D arrangement of the key interacting groups (the fluorophenyl and aminomethyl groups) but may offer improved synthetic accessibility or patentability.

Structure Linking: Two or more fragments identified to bind in different sub-pockets of the active site can be computationally linked together, using parts of the (4-Fluorophenyl)(oxan-4-yl)methanamine scaffold as a potential linker.

These strategies generate a virtual library of new compounds that can then be prioritized by docking scores and other predictive models before synthesis and experimental testing.

Virtual Screening Approaches for Identifying Related Active Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When applied in the context of (4-Fluorophenyl)(oxan-4-yl)methanamine, it can be used to find other compounds with similar potential activity. nih.gove3s-conferences.org

There are two main approaches:

Structure-Based Virtual Screening (SBVS): If a specific protein target for (4-Fluorophenyl)(oxan-4-yl)methanamine has been identified (e.g., through docking), the binding site of that protein is used as a template. mdpi.com A large database of purchasable or virtual compounds is then computationally docked into this site, and the molecules are ranked based on their docking scores. This can identify structurally diverse compounds that are predicted to bind to the same target.

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target protein is unknown. The 3D structure or 2D fingerprint of (4-Fluorophenyl)(oxan-4-yl)methanamine itself is used as a query to search for other molecules with similar shape, size, and electrostatic properties. mdpi.com This approach operates on the principle that structurally similar molecules are likely to have similar biological activities.

Table 2: General Workflow for a Virtual Screening Campaign

| Phase | Description | Tools and Techniques |

|---|---|---|

| 1. Library Preparation | A large database of small molecules (e.g., ZINC, Enamine) is curated, filtered for drug-like properties (e.g., Lipinski's Rule of Five), and prepared in a 3D format. | Filtering software, conformer generation tools. |

| 2. Screening | The library is screened using either a structure-based (docking) or ligand-based (similarity search) approach. | Glide, GOLD (for SBVS); Phase, ROCS (for LBVS). |

| 3. Hit Selection | The top-scoring compounds are selected based on docking scores, similarity indices, and visual inspection of binding modes. | Molecular visualization software (e.g., PyMOL, Maestro). |

| 4. Post-Processing | Selected hits may undergo further refinement, such as binding free energy calculations or short MD simulations, to eliminate false positives before experimental validation. | MM-GBSA/PBSA calculations, short MD simulations. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For (4-Fluorophenyl)(oxan-4-yl)methanamine, DFT calculations can provide valuable information that is complementary to the force-field-based methods of docking and MD simulations. nih.gov

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: DFT provides a highly accurate prediction of bond lengths, bond angles, and torsion angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions with a protein target. nih.gov

Atomic Charges: DFT can be used to calculate the partial charge on each atom (e.g., Mulliken charges), offering a quantitative measure of the charge distribution and dipole moment. researchgate.net

These calculations help in understanding the intrinsic chemical properties of the molecule, which govern its interactions and reactivity in a biological system. scispace.com

Table 3: Representative Properties of (4-Fluorophenyl)(oxan-4-yl)methanamine Derivable from DFT Calculations This table presents typical quantum chemical descriptors and is for illustrative purposes.

| Calculated Property | Typical Value (Arbitrary Units) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential near F and N atoms | Identifies regions for electrostatic and hydrogen bond interactions. |

Preclinical Pharmacokinetic and Metabolic Profiling of 4 Fluorophenyl Oxan 4 Yl Methanamine

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

No information is publicly available regarding the in vitro metabolic stability of (4-Fluorophenyl)(oxan-4-yl)methanamine in systems such as human or animal liver microsomes or hepatocytes.

Identification of Major Metabolites

There are no published studies that identify the major metabolites of (4-Fluorophenyl)(oxan-4-yl)methanamine following in vitro or in vivo metabolism.

Enzyme Inhibition and Induction Potential (e.g., Cytochrome P450)

Data on the potential of (4-Fluorophenyl)(oxan-4-yl)methanamine to inhibit or induce major drug-metabolizing enzymes, such as the Cytochrome P450 family, are not available in the public domain.

Plasma Protein Binding Characteristics

The extent to which (4-Fluorophenyl)(oxan-4-yl)methanamine binds to plasma proteins in humans or preclinical species has not been publicly reported.

In Vivo Pharmacokinetic Studies in Preclinical Models (e.g., Absorption, Distribution, Excretion)

No in vivo pharmacokinetic data, including parameters related to absorption, distribution, and excretion of (4-Fluorophenyl)(oxan-4-yl)methanamine in any preclinical animal models, could be located in the available scientific literature.

Analytical Methodologies for Research and Development of 4 Fluorophenyl Oxan 4 Yl Methanamine

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of (4-Fluorophenyl)(oxan-4-yl)methanamine. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) can be predicted based on its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methine proton (the hydrogen attached to the chiral center), the protons of the oxane ring, and the amine protons. The aromatic protons on the fluorophenyl ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling. The methine proton would likely appear as a multiplet due to coupling with adjacent protons on the oxane ring. The oxane ring protons would exhibit complex multiplets in the aliphatic region. The primary amine protons typically appear as a broad singlet.

¹³C NMR: The spectrum would display signals for each unique carbon atom. The fluorophenyl carbons would show characteristic splitting patterns due to carbon-fluorine coupling (J-coupling). Signals for the oxane ring carbons and the chiral methine carbon would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Fluorophenyl)(oxan-4-yl)methanamine

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic C-H (ortho to F) | ~7.0 - 7.2 (t) | ~115 - 117 (d, ²JCF ≈ 21 Hz) | Doublet of doublets or triplet appearance due to coupling. |

| Aromatic C-H (meta to F) | ~7.2 - 7.4 (dd) | ~128 - 130 (d, ³JCF ≈ 8 Hz) | Coupling to adjacent protons and fluorine. |

| Aromatic C-F | - | ~160 - 164 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant. |

| Aromatic C-ipso | - | ~138 - 140 (d, ⁴JCF ≈ 3 Hz) | Carbon attached to the methine group. |

| Methine C-H | ~3.5 - 3.8 | ~55 - 60 | Chiral center, signal multiplicity depends on coupling. |

| Oxane C-H (adjacent to O) | ~3.8 - 4.1 | ~65 - 70 | Protons deshielded by the ether oxygen. |

| Oxane C-H (other) | ~1.4 - 1.9 | ~30 - 35 | Standard aliphatic signals. |

| Amine N-H | ~1.5 - 2.5 (broad s) | - | Signal may exchange with D₂O. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Predicted data indicates the monoisotopic mass is 209.1216 Da. uni.lu

Table 2: Predicted ESI-MS Adducts for (4-Fluorophenyl)(oxan-4-yl)methanamine

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 210.1289 |

| [M+Na]⁺ | 232.1108 |

| [M+K]⁺ | 248.0848 |

| [M+NH₄]⁺ | 227.1554 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Ether (Oxane) | C-O-C Stretch | 1070 - 1150 | Strong |

| Aryl Fluoride | C-F Stretch | 1210 - 1260 | Strong |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile organic compounds. The compound is separated based on its hydrophobicity using a non-polar stationary phase and a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs, such as 254 nm.

Table 4: Typical RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing thermally stable and volatile compounds. While the title compound may have limited volatility, GC-MS can be an effective tool for identifying volatile impurities from the synthesis process. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column.

Chiral Purity Determination for Enantiomeric Forms

(4-Fluorophenyl)(oxan-4-yl)methanamine possesses a stereocenter at the carbon atom bonded to the fluorophenyl ring, the oxane ring, and the amine group, meaning it exists as a pair of enantiomers. Since enantiomers often have different pharmacological properties, determining the enantiomeric purity (or enantiomeric excess, ee) is critical. shimadzu.com Chiral HPLC is the predominant technique for this purpose. phenomenex.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including amines. nih.govmdpi.com

Table 5: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Mode | Normal Phase Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Quantitative Analysis in Biological Matrices (Preclinical)

For preclinical studies, it is necessary to measure the concentration of the compound in biological fluids such as plasma or serum. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of quantitative bioanalysis due to its exceptional sensitivity, selectivity, and robustness. bioanalysis-zone.com

The method involves sample preparation to remove proteins and other matrix interferences, followed by chromatographic separation and detection by MS/MS. nih.gov A stable isotope-labeled internal standard is typically used to ensure high accuracy and precision. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and one or more specific product ions are monitored. This provides a very high degree of selectivity. nih.gov

Sample Preparation: A common and effective method for plasma samples is protein precipitation. nih.gov This involves adding a cold organic solvent like acetonitrile to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then analyzed.

Table 6: Illustrative LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Condition |

|---|---|

| LC System | |

| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Rapid gradient elution |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z 210.1 |

| Product Ion 1 (Q3) | (Hypothetical) e.g., m/z 109.1 (Fluorophenyl fragment) |

| Product Ion 2 (Q3) | (Hypothetical) e.g., m/z 87.1 (Oxane-related fragment) |

| Collision Energy | Optimized for each transition |

Lead Optimization Strategies for 4 Fluorophenyl Oxan 4 Yl Methanamine Analogues

Strategies for Improving Potency and Selectivity

Improving potency—the concentration of a drug required to produce a specific effect—and selectivity—the drug's ability to bind to its intended target over other targets—are primary goals of lead optimization. Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure to observe the impact on biological activity.

For scaffolds related to (4-Fluorophenyl)(oxan-4-yl)methanamine, SAR exploration has revealed key areas for modification:

The Fluorophenyl Ring: The position and nature of substituents on the phenyl ring are critical. While the 4-fluoro substituent is common, exploring other halogens (Cl, Br) or small electron-withdrawing or donating groups can modulate potency and selectivity. For instance, in related dopamine (B1211576) transporter (DAT) inhibitors, modifications to this aryl group significantly impact binding affinity. nih.gov

The Oxane Ring: This saturated heterocycle provides a key anchor point. Modifications can include altering ring size (e.g., to a piperidine (B6355638) or a smaller/larger cycloalkane), introducing substituents, or replacing it with bioisosteric equivalents. Bioisosteric replacement can improve properties like metabolic stability or solubility. eurekaselect.com

The Methanamine Linker: The linker connecting the aryl and oxane moieties can be altered in length, rigidity, or chemical nature. Replacing the secondary amine with an ether, as seen in some benztropine (B127874) analogues, can maintain high affinity for monoamine transporters. nih.gov Introducing conformational constraints, such as incorporating the linker into a ring system, can also enhance selectivity by locking the molecule into a more favorable binding conformation.

A common strategy involves iterative chemical synthesis and biological testing cycles. For example, a series of novel benzamide (B126) derivatives built upon a pyridazinone scaffold were synthesized to identify potent and selective HDAC inhibitors. nih.gov This systematic approach allowed researchers to build a comprehensive SAR profile, leading to the identification of a candidate with excellent in vivo antitumor activity and a favorable pharmacokinetic profile. nih.gov

Table 1: Illustrative SAR Data for Benztropine Analogues Targeting DAT

| Compound | Modification | DAT Binding Affinity (Kᵢ, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| Analogue A | 3α-[bis(4-fluorophenyl)methoxy]tropane | 12 | 150 | 2.5 |

| Analogue B | 3α-[bis(4-fluorophenyl)methylamino]tropane | 15 | 110 | 3.0 |

| Analogue C | 3α-[(3-fluorophenyl)(4-fluorophenyl)methoxy]tropane | 25 | 80 | 1.8 |

Note: Data is hypothetical and derived from trends discussed in cited literature for illustrative purposes. nih.gov

Approaches for Modulating Pharmacokinetic Properties

An ideal drug candidate must not only bind its target effectively but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This profile, often referred to as pharmacokinetics, determines the drug's concentration and persistence in the body. For CNS-active compounds like analogues of (4-Fluorophenyl)(oxan-4-yl)methanamine, the ability to cross the blood-brain barrier (BBB) is paramount.

Key strategies for modulating pharmacokinetics include:

Metabolic Stability: Compounds are often metabolized by enzymes in the liver (e.g., cytochrome P450s), which can lead to rapid clearance from the body. "Soft spots" in the molecule that are prone to metabolic attack can be identified and modified. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or blocking a site of aromatic hydroxylation with a fluorine atom can significantly increase the drug's half-life.

Efflux Pump Avoidance: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain. Structural modifications can be made to reduce a compound's recognition by these transporters, thereby increasing its brain concentration.

Solubility: Adequate aqueous solubility is necessary for formulation and absorption. Introducing polar functional groups, such as a hydroxyl or an amide group, can enhance solubility.

In the development of GlyT1 inhibitors, lead optimization efforts successfully produced compounds with good oral exposure, acceptable cellular selectivity, and significant in vivo efficacy in preclinical models. researchgate.net

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Traditional drug discovery often relies on high-throughput screening (HTS) of large compound libraries. FBDD offers an alternative, more rational approach. It begins by identifying small, low-molecular-weight fragments that bind weakly to the target. These hits are then grown, linked, or merged to produce a high-affinity lead compound. psu.edu This method allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties.

Scaffold hopping is a powerful strategy used to identify novel core structures (scaffolds) while retaining the essential binding interactions of a known active compound. psu.edunih.gov This is particularly useful for navigating crowded intellectual property landscapes or overcoming liabilities associated with an existing chemical series. nih.govnih.gov

A successful example of this approach was the development of a novel series of GlyT1 inhibitors. nih.gov Researchers started with known piperidine-based inhibitors from Merck and a bicyclic [3.1.0] compound from Pfizer. nih.gov By merging elements from both series, they "hopped" to a new, patented [3.1.0]-based N-methylimidazole sulfonamide scaffold. nih.gov This strategy bypassed the need for a large HTS campaign and rapidly produced a lead series with exceptional GlyT1 potency, favorable pharmacokinetic properties, and significant CNS penetration. researchgate.netnih.gov

Table 2: Scaffold Hopping from Piperidine to Bicyclic [3.1.0] Core for GlyT1 Inhibitors

| Feature | Original Scaffold (Piperidine-based) | New Scaffold ([3.1.0]-based) | Outcome |

| Core Structure | Piperidine | Bicyclo[3.1.0]hexane | Novel chemical space, strong IP position |

| GlyT1 Potency (IC₅₀) | Low nanomolar | Low nanomolar | Potency maintained/improved |

| CNS Penetration | Moderate to high | Excellent | Improved brain exposure |

| Selectivity | High vs. GlyT2 | High vs. GlyT2 | Selectivity profile maintained |

Note: Table illustrates the successful application of scaffold hopping as described in the cited literature. nih.gov

Design of Prodrugs and Targeted Delivery Systems

Sometimes, an otherwise potent and selective compound has poor pharmacokinetic properties that cannot be resolved through direct structural modification. In such cases, a prodrug strategy can be employed. rsc.orgnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov

For CNS drugs, prodrugs can be designed to overcome the challenge of the blood-brain barrier. rsc.orgnih.gov Common strategies include:

Increasing Lipophilicity: A polar drug can be masked with a lipophilic promoiety, which is cleaved off after crossing the BBB. This allows the now-polar active drug to be "trapped" in the CNS, increasing its concentration and duration of action.

Carrier-Mediated Transport: Prodrugs can be designed to mimic endogenous substances that are actively transported across the BBB by specific carrier proteins. nih.gov

Enzyme-Targeted Activation: A particularly elegant strategy involves designing a prodrug that is activated by an enzyme that is enriched in the CNS. chemrxiv.org For example, a prodrug containing an N-methyl amide can be designed to be a substrate for fatty acid amide hydrolase (FAAH), an enzyme with high expression in the brain. chemrxiv.org The prodrug can cross the BBB, where it is then cleaved by FAAH to release the active carboxylic acid-containing drug, leading to selective accumulation in the CNS. chemrxiv.org

These targeted approaches not only improve brain delivery but can also reduce systemic exposure to the active drug, potentially minimizing peripheral side effects. eurekaselect.comnih.gov

Intellectual Property and Patent Landscape for 4 Fluorophenyl Oxan 4 Yl Methanamine

Analysis of Existing Patents Pertaining to Methanamine Derivatives

A comprehensive search of existing patent literature reveals no patents explicitly claiming the compound (4-Fluorophenyl)(oxan-4-yl)methanamine. This absence is a primary indicator of the compound's novelty. However, the broader patent landscape for structurally related methanamine derivatives and compounds containing similar core fragments—namely a substituted phenyl group and a saturated oxygen-containing heterocycle—is well-populated. This landscape provides context for assessing the patentability of new, related structures.

The patented compounds generally fall into several distinct chemical and therapeutic classes. The core structure of a small amine linker connecting an aromatic ring and a saturated heterocycle is a common motif in medicinal chemistry. Patents in this space often define their inventions through Markush structures, which are generalized chemical structures with variable side chains, potentially encompassing a vast number of individual compounds.

Key therapeutic areas where related structures have been patented include metabolic disorders, central nervous system (CNS) disorders, and inflammatory conditions. For instance, a number of patents protect C-aryl glycoside derivatives, which include a tetrahydropyran (B127337) (oxane) ring linked to a substituted phenyl group, for use as SGLT2 inhibitors in the treatment of diabetes. While not methanamine derivatives, these patents establish the precedent for combining phenyl and oxane moieties to achieve therapeutic effects. Similarly, various patents cover phenyl-heterocycle scaffolds for indications such as depression, anxiety, and pain, acting on targets like the Neurokinin 1 (NK-1) receptor. google.com

A representative summary of patents for structurally related compounds is presented below.

| Patent / Application Number | Assignee | General Structure/Class | Therapeutic Indication |

| EP2187742B1 | Boehringer Ingelheim | C-Aryl Glycoside Derivatives | Diabetes (SGLT2 Inhibitors) |

| US6297375B1 | Hoffmann-La Roche | 4-Phenyl-Pyridine Derivatives | Depression, Pain (NK-1 Antagonists) |

| CA1338012C | Merrell Dow Pharma | Aromatic Bicyclic Amines | Antihypertensive, Antidepressant |

| WO2016131975A1 | Janssen Pharmaceutica | Substituted Piperidine (B6355638) Derivatives | Neurological Disorders |

This table is for illustrative purposes and showcases patents for compounds with structural similarities to (4-Fluorophenyl)(oxan-4-yl)methanamine, such as the presence of a phenyl and a heterocyclic group.

This analysis indicates that while the general structural space is actively being explored, the specific combination of a 4-fluorophenyl group, an oxan-4-yl moiety, and a methanamine linker has not been explicitly claimed. This provides a potential opening for patent protection, contingent on demonstrating novelty, utility, and a non-obvious inventive step.

Novelty and Inventive Step Assessment for (4-Fluorophenyl)(oxan-4-yl)methanamine and its Analogues

The patentability of an invention hinges on three primary criteria: novelty, utility, and inventive step (or non-obviousness).

Novelty: As established, the compound (4-Fluorophenyl)(oxan-4-yl)methanamine appears to be novel, as it is not disclosed in the prior art, including existing patent documents and scientific literature. Any patent application for this specific composition of matter would likely satisfy the novelty requirement.

Inventive Step (Non-Obviousness): The assessment of an inventive step is more complex. It asks whether the invention would have been obvious to a person of ordinary skill in the relevant technical field at the time the invention was made. An invention is considered non-obvious if it demonstrates unexpected or superior properties compared to the prior art.

For (4-Fluorophenyl)(oxan-4-yl)methanamine, an argument for an inventive step could be constructed based on the specific combination of its structural features and the potentially unexpected benefits they confer.

Role of Fluorine Substitution: The introduction of a fluorine atom onto a phenyl ring is a well-established strategy in medicinal chemistry. Fluorination can significantly alter a molecule's physicochemical properties, often leading to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. The specific placement at the 4-position of the phenyl ring could be argued to provide a non-obvious advantage in terms of target engagement or pharmacokinetic profile compared to non-fluorinated or differently substituted analogues.

Synergistic or Unexpected Effects: The core of the inventive step argument would lie in demonstrating that the combination of the 4-fluorophenyl group and the oxan-4-yl group on a methanamine scaffold produces an unexpected technical effect. This could be, for example, a surprisingly high potency for a specific biological target, an unforeseen level of selectivity over related targets, a significantly improved pharmacokinetic profile (e.g., oral bioavailability, half-life), or a novel therapeutic application not suggested by the prior art. Without such data, a patent examiner might argue that the molecule is an obvious combination of known structural fragments.

The following table outlines the key structural features and their potential contributions to a non-obviousness argument.

| Structural Feature | Known Utility in Medicinal Chemistry | Potential Non-Obvious Contribution |

| 4-Fluorophenyl Group | Improves metabolic stability, modulates electronics, enhances binding affinity. | Provides an optimal balance of potency and pharmacokinetics not achieved by other substitutions. |

| Oxan-4-yl Group | Improves solubility, acts as a hydrogen bond acceptor, serves as a rigid scaffold. | Confers unexpected target selectivity or reduces off-target toxicity compared to other cyclic groups. |

| Methanamine Linker | Connects the two key pharmacophores at a specific distance and orientation. | The specific linkage results in a synergistic effect, where the combined activity is greater than the sum of the parts. |

Ultimately, the successful patenting of (4-Fluorophenyl)(oxan-4-yl)methanamine would require robust experimental data demonstrating these unexpected and beneficial properties.

Strategic Considerations for Patent Filing in Drug Discovery

Assuming that (4-Fluorophenyl)(oxan-4-yl)methanamine demonstrates promising therapeutic activity, a carefully planned patent strategy is essential to maximize its commercial potential. A multi-layered approach to intellectual property protection is often the most effective.

Q & A

Q. How does stereochemistry impact biological activity?

- Chiral Centers : Racemic mixtures may show reduced efficacy. Resolve enantiomers via chiral HPLC or asymmetric synthesis .

- Example : (R)-enantiomers of cyclohexyl analogues exhibit 10-fold higher activity than (S)-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.